molecular formula C9H9BrN2O4 B112956 N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide CAS No. 7357-66-6

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B112956
CAS No.: 7357-66-6
M. Wt: 289.08 g/mol
InChI Key: WFVRYIASUVEKMY-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methoxy-2-nitroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), bases (sodium hydroxide, potassium carbonate).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products Formed

    Substitution: N-(5-Substituted-4-methoxy-2-nitrophenyl)acetamide derivatives.

    Reduction: N-(5-Bromo-4-methoxy-2-aminophenyl)acetamide.

    Oxidation: N-(5-Bromo-4-hydroxy-2-nitrophenyl)acetamide or N-(5-Bromo-4-formyl-2-nitrophenyl)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide has shown promise in various biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that this compound may also exhibit similar effects.
  • Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of nitrophenyl acetamides may possess cytotoxic effects against certain cancer cell lines, warranting further exploration of this compound in cancer therapy .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of a related compound, (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol, against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting that this compound may exhibit similar antimicrobial properties .

Case Study 2: Cytotoxicity Against Cancer Cells

Research on nitrophenyl acetamides has shown potential cytotoxic effects against cancer cell lines. These findings underscore the need for further investigations into this compound's efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    N-(5-Bromo-2-nitrophenyl)acetamide:

    N-(5-Bromo-4-methoxyphenyl)acetamide: Lacks the nitro group, which can alter its chemical reactivity and biological interactions.

Uniqueness

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of bromine, methoxy, and nitro groups on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analyses with structurally similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C9H9BrN2O4C_9H_9BrN_2O_4, characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups are crucial for its biological activity.

The synthesis of this compound typically involves nitration and acylation processes. A common synthetic route includes:

  • Nitration : The compound is synthesized by treating N-(3-bromo-4-methoxyphenyl)acetamide with nitric acid in acetic anhydride.
  • Acetylation : This step involves the introduction of the acetamide group.

This process yields a yellow crystalline product, which can be purified through recrystallization from aqueous solutions .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

The compound has shown promise in inhibiting the growth of various bacterial strains, including those resistant to conventional antibiotics. The nitro group is particularly important for its antibacterial properties, as it interferes with bacterial cell wall synthesis .

2. Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways .

3. Anticancer Potential

Emerging evidence suggests cytotoxic effects on certain cancer cell lines, indicating its potential for therapeutic applications in oncology. Studies have indicated that compounds with similar structures often exhibit anticancer properties, and this compound may follow this trend .

The mechanism of action for this compound is thought to involve several pathways:

  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Binding Affinity : The methoxy and acetamide groups influence the compound’s binding affinity and specificity towards various molecular targets.
  • Modulation of Biochemical Pathways : These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a summary table comparing this compound with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methoxy-2-nitrophenyl)acetamideMethoxy and nitro groupsLacks bromine substitution
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamideChlorine instead of brominePotentially different reactivity profiles
N-(3-Nitrophenyl)acetamideNo methoxy group; only nitro substitutionSimpler structure; different biological activity

The presence of bromine in this compound may enhance its reactivity compared to similar compounds lacking this feature .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of compounds similar to this compound in various disease models:

  • Non-Small Cell Lung Cancer (NSCLC) : Research has indicated that multitargeting agents can inhibit key signaling pathways involved in NSCLC, suggesting that compounds like this compound could offer therapeutic benefits in resistant cancer types .
  • Antiviral Properties : Some related compounds have demonstrated antiviral activities against various viral infections, indicating potential broader applications for derivatives of this compound .

Properties

IUPAC Name

N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRYIASUVEKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284600
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7357-66-6
Record name 7357-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (5° C.) solution of 3.36 g (13.8 mmol) of 2-Bromo-4-acetaminoanisole in 5 mL of acetic anhydride and 10 mL of acetic acid, was added dropwise 0.9 mL (13.8 mmol) of concentrate nitric acid. The resulting solution was stirred at 5° C. for 3 h, poured into 90 mL of water, stirred, and filtered to collect the solid (the desired product). The solid was washed twice with cold water, dried under vacuo at 100° C., crystallized from chloroform to give 3.26 g (82% yield) of pure compound 6. 1H NMR (CDCl3) δ 10.2 (s, 1 H, NH), 9.09 (s, 1 H), 7.67 (s, 1 H), 3.95 (s, 3 H, OMe), 2.28 (s, 3 H, CH3).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
82%

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